2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(21)20-15-9-11(6-7-12(10)15)19-17(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOIPSUDLLKBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with a fluorinated benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of various biological processes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
Target Compound vs. 3-Chloro Analog (Tankyrase 2 Inhibitor) The 3-chloro analog replaces fluorine with chlorine at the benzamide meta position and introduces a 2-methoxyethyl group. This increases molecular weight (370.83 vs. Crystallographic data (PDB: 4J3L) reveal a high-resolution structure (2.09 Å) with robust refinement metrics (Rwork = 0.190, Rfree = 0.248), indicating stable protein-ligand interactions .
Target Compound vs.
Synthetic Methodologies
- The target compound shares a common amidation pathway with analogs , whereas the imidazo-triazine derivative requires multi-step synthesis and salt formation . The solvent-free microwave method for the triazole-substituted benzamide highlights advancements in eco-friendly synthesis .
Biological Activity
2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is , with a molecular weight of approximately 299.3 g/mol. The compound features a quinoline moiety, which is often associated with various pharmacological effects.
Research indicates that compounds similar to 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide may exert their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many derivatives of quinoline have been reported to inhibit specific kinases involved in cancer progression, such as CDK2 and CDK9 .
- Antimicrobial Activity : Some studies have shown that quinoline derivatives exhibit antifungal properties, particularly against pathogens like Sclerotinia sclerotiorum and Alternaria solani .
Biological Activity Data
The following table summarizes the biological activity findings related to 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide:
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of a series of quinoline derivatives, including variations of benzamide. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in neuroblastoma models. The compound demonstrated enhanced activity when combined with cytotoxic agents .
- Fungicidal Properties : Another investigation focused on the antifungal efficacy of benzamide derivatives against several fungal strains. The compound exhibited promising results with an EC50 significantly lower than the control drug quinoxyfen, indicating its potential as a fungicide .
Q & A
Q. What synthetic methodologies are recommended for synthesizing fluorinated benzamide derivatives like 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide?
A solvent-free, microwave-assisted approach can optimize the synthesis of fluorobenzamide intermediates. For example, Fries rearrangements under catalyst-free conditions have been employed to generate structurally similar fluorinated benzamides with high efficiency (81% yield) . Key steps include:
- Use of heterocyclic amides as strategic intermediates.
- Microwave irradiation to accelerate reaction kinetics.
- Minimal purification requirements due to reduced byproduct formation.
Q. How is the structural characterization of this compound typically performed?
Multi-technique analysis is critical:
- IR and NMR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic/heterocyclic proton environments .
- Mass spectrometry (ESI-MS) for molecular weight validation .
- Single-crystal X-ray diffraction to resolve bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions in related compounds) .
Q. What preliminary biological screening strategies are applicable?
- In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structurally similar thiazole-benzamide derivatives showing IC₅₀ values in the µM range .
- Receptor binding studies : Screen for activity against nicotinic acetylcholine receptors (nAChRs), as fluorobenzamides have shown agonist potential .
Advanced Research Questions
Q. How can X-ray crystallography refine the molecular conformation and intermolecular interactions of this compound?
- Software : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data .
- Key parameters : Analyze dihedral angles between the benzamide and quinoline moieties. For example, in analogous structures, planar deviations of 10–35° between aromatic rings correlate with steric or electronic effects .
- Hydrogen bonding : Map N–H⋯N and C–H⋯O interactions to predict crystal packing stability (e.g., R₂²(8) motifs forming 1D chains) .
Q. How should researchers address contradictions in biological activity data across studies?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric receptor binding).
- Structural analogs : Compare activity trends with derivatives like 2-fluoro-N-(pyridyl)benzamide isomers, where minor substituent changes (e.g., methoxy vs. fluoro groups) significantly alter potency .
- Statistical rigor : Apply reproducibility criteria from qualitative research frameworks, such as iterative data collection and independent replication .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the quinoline (e.g., 4-methyl vs. 4-chloro) and benzamide (e.g., ortho-fluoro vs. para-cyano) moieties to assess electronic and steric effects .
- Computational modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
